4-氯-N-[(4-甲苯磺酰基)苯磺酰亚胺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

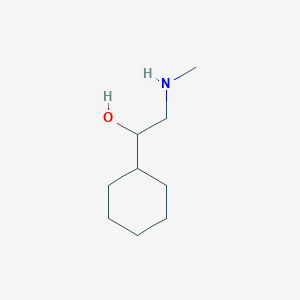

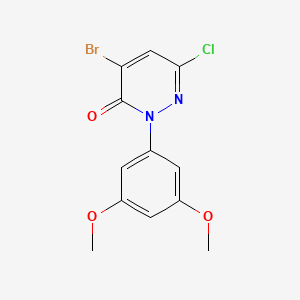

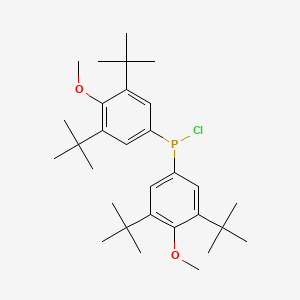

The molecular structure of this compound is represented by the formula C13H11ClFNO3S2. This indicates that the molecule is composed of 13 carbon atoms, 11 hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, three oxygen atoms, and two sulfur atoms.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 488.8±55.0 °C and a predicted density of 1.42±0.1 g/cm3 . It is a white solid .科学研究应用

相互作用和结构分析

一项关于杂芳基磺酰(VI)氟的研究强调了这些化合物独特的非共价相互作用,包括 4-氯-7-氟磺酰基-2,1,3-苯并恶二唑,源自其氯对应物。 X 射线结构分析和 Hirshfeld 表面分析被用来研究固态中的相互作用,结果表明氟原子与多个 π 键形成紧密相互作用,而磺酰氧在氟化物和氯化物部分中表现出可比的相互作用。这项研究提供了对磺酰氟的结构和相互作用性质的见解,有助于了解其在科学研究中的潜在应用 (Bellia 等,2022)。

放射性药物开发

磺酰氟已被探索其在放射性药物开发中的潜力,特别是作为正电子发射断层扫描 (PET) 化学中的 (18)F 标记剂。研究表明了一条通用的途径,可以从它们的磺酰氯类似物制备双功能芳基磺酰 [(18)F] 氟化物,展示了在水溶液、室温条件下使用磺酰氟的可行性。这一进展为合成 (18)F 标记的生物标记物开辟了新的可能性,这对于诊断成像和医学研究至关重要 (Inkster 等,2012)。

芳香磺酰胺中的多态性

氟取代对芳香磺酰胺多态性的影响已得到研究,结果表明氟取代化合物表现出多晶型或假多晶型,而其非氟取代对应物则不然。这项研究阐明了氟在影响磺酰胺的固态性质中的作用,这对设计和开发具有定制化性质的新材料具有影响 (Terada 等,2012)。

合成应用

已经证明了从相应的氯化物合成 N-甲苯磺酰基和 N-甲基取代的磺酰亚胺酰氟,在合成新类衍生物中具有应用,例如 (S-苯基-N-甲苯磺酰亚胺酰基) 甲基异氰化物。这些化合物代表了一类新的甲基异氰化物衍生物,突出了磺酰氟在合成化学中的多功能性 (Leusen & Leusen,2010)。

作用机制

SulfoxFluor, also known as 4-chloro-N-tosylbenzene-1-sulfonimidoyl fluoride or 4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride, is a novel deoxyfluorination reagent . It has been used in various chemical reactions due to its high reactivity and stability .

Target of Action

The primary targets of SulfoxFluor are alcohols, phenols, aldehydes, and ketones . These compounds are targeted due to their reactive hydroxyl groups, which interact with SulfoxFluor in deoxyfluorination reactions .

Mode of Action

SulfoxFluor interacts with its targets by replacing the hydroxyl group (OH) of alcohols, phenols, aldehydes, and ketones with a fluorine atom . This process is known as deoxyfluorination . The high reactivity of SulfoxFluor allows for the rapid conversion of these compounds into their corresponding alkyl fluorides .

Biochemical Pathways

The deoxyfluorination reaction facilitated by SulfoxFluor is a key step in the synthesis of aliphatic or aromatic C-F bonds . This process is part of a broader biochemical pathway involved in the synthesis of organofluorine compounds .

Pharmacokinetics

It’s known that sulfoxfluor is a thermally stable crystalline compound that can be easily handled under an air atmosphere . This suggests that it may have good stability and bioavailability in various environments.

Result of Action

The result of SulfoxFluor’s action is the formation of alkyl fluorides from alcohols, phenols, aldehydes, and ketones . These alkyl fluorides are important in various fields, including pharmaceuticals, agrochemicals, and materials science .

Action Environment

SulfoxFluor is a thermally stable compound that can be operated easily under an air atmosphere . This suggests that it can function effectively in a variety of environmental conditions.

属性

IUPAC Name |

N-[(4-chlorophenyl)-fluoro-oxo-λ6-sulfanylidene]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO3S2/c1-10-2-6-13(7-3-10)21(18,19)16-20(15,17)12-8-4-11(14)5-9-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSTYVIGFNZFRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is SulfoxFluor and what is its primary application in organic synthesis?

A1: SulfoxFluor, also known as 4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride, is a crystalline compound primarily used as a deoxyfluorination reagent. This means it is designed to replace hydroxyl groups (-OH) in alcohols with fluorine atoms (-F), leading to the formation of alkyl fluorides [, ].

Q2: What are the advantages of SulfoxFluor compared to other deoxyfluorination reagents like PyFluor (2-pyridinesulfonyl fluoride) and PBSF (perfluorobutanesulfonyl fluoride)?

A2: SulfoxFluor presents several advantages:

- Superior Fluorination Rate: It exhibits a faster fluorination rate compared to PyFluor [].

- Enhanced Fluorine-Economy: SulfoxFluor demonstrates better fluorine-economy than PBSF, meaning less fluorine is wasted during the reaction [].

- Broad Functional Group Tolerance: It can be used with alcohols containing a wide range of functional groups, including sterically hindered alcohols [].

- High Selectivity: SulfoxFluor exhibits high selectivity for fluorination over elimination reactions, leading to higher yields of the desired alkyl fluoride product [].

- Ease of Handling: SulfoxFluor is a crystalline solid, making it easier and safer to handle than some liquid alternatives [].

Q3: How does the structure of SulfoxFluor contribute to its reactivity and selectivity in deoxyfluorination reactions?

A3: The sulfonimidoyl group within SulfoxFluor's structure plays a crucial role in its reactivity and selectivity. The presence of both sulfur and nitrogen atoms allows for fine-tuning of the reagent's properties through modifications of the substituents on these atoms. This "multi-dimensional modulating ability" [] makes SulfoxFluor a highly versatile deoxyfluorination reagent.

Q4: Are there any modifications possible to the structure of SulfoxFluor and what effects do these have?

A4: Yes, researchers have explored the possibility of modifying SulfoxFluor to expand its applications. For example, a derivative called "Sulfox-CF2SO2Ph" has been synthesized by reacting SulfoxFluor with PhSO2CF2H []. This new reagent can act as both a source of (phenylsulfonyl)difluoromethyl radicals under photoredox catalysis and a precursor for difluorocarbene, enabling diverse difluoroalkylation and difluoromethylation reactions [].

Q5: Has the synthesis of SulfoxFluor been optimized for large-scale applications?

A5: Yes, the original synthesis of SulfoxFluor has been modified to improve its scalability. Researchers have developed a method for direct imidation of sulfinyl chlorides using Chloramine-T Trihydrate, offering a more efficient and practical route for large-scale production [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B6592493.png)

![(11bR)-2,6-Di-9-anthracenyl-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6592512.png)

![7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B6592569.png)